Product packaging for (2R)-3-methoxy-2-(methylamino)propan-1-ol(Cat. No.:)

(2R)-3-methoxy-2-(methylamino)propan-1-ol

Cat. No.: B13899497
M. Wt: 119.16 g/mol
InChI Key: UXSUXFCHSYVBTR-RXMQYKEDSA-N
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Description

(2R)-3-methoxy-2-(methylamino)propan-1-ol is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO2 B13899497 (2R)-3-methoxy-2-(methylamino)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

(2R)-3-methoxy-2-(methylamino)propan-1-ol

InChI

InChI=1S/C5H13NO2/c1-6-5(3-7)4-8-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

UXSUXFCHSYVBTR-RXMQYKEDSA-N

Isomeric SMILES

CN[C@H](CO)COC

Canonical SMILES

CNC(CO)COC

Origin of Product

United States

Contextualizing the Significance of Chiral Amino Alcohol Scaffolds in Organic Chemistry

Chiral amino alcohol scaffolds are fundamental structural motifs that are pervasive in the landscape of organic chemistry. westlake.edu.cn Their importance stems from their widespread presence in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn Chirality, or the "handedness" of a molecule, is a critical factor in the safety and efficacy of many drugs, making the synthesis of single-enantiomer compounds a paramount goal in the pharmaceutical industry. mdpi.comresearchgate.net

These scaffolds are not merely components of final products; they are also powerful tools in the process of chemical synthesis. They are frequently employed as chiral auxiliaries, catalysts, and ligands in asymmetric synthesis, a field dedicated to the selective production of one enantiomer over the other. westlake.edu.cnrsc.org The ability of chiral amino alcohols to coordinate with metals and influence the stereochemical outcome of a reaction has made them indispensable. acs.org

The development of efficient and novel synthetic routes to create these valuable chiral building blocks remains a major focus of chemical research. rsc.org Methods such as asymmetric hydrogenation, aminohydroxylation, and the ring-opening of epoxides are continually being refined to produce enantiomerically pure amino alcohols. rsc.orgacs.org The overarching goal is to develop strategies that are not only stereoselective but also cost-effective and scalable, starting from readily available materials. westlake.edu.cn

Historical Perspective on the Discovery and Initial Academic Exploration of 2r 3 Methoxy 2 Methylamino Propan 1 Ol

Detailed information regarding the specific discovery and the initial academic studies focused exclusively on (2R)-3-methoxy-2-(methylamino)propan-1-ol is not widely documented in prominent scientific literature. Often, novel compounds of this nature are first synthesized as part of broader synthetic methodologies, as intermediates in the creation of more complex target molecules, or as members of a chemical library for screening purposes.

The exploration of such chiral amino alcohols typically follows a general pattern. Initial discovery is often rooted in the need for a specific structural arrangement for a larger synthetic goal. Early academic work would likely focus on establishing efficient and stereoselective synthesis routes and fully characterizing the compound's physical and chemical properties. This foundational work is crucial for enabling its use in further, more application-oriented research.

Overview of Key Academic Research Trajectories for 2r 3 Methoxy 2 Methylamino Propan 1 Ol

While specific, in-depth research programs centered on (2R)-3-methoxy-2-(methylamino)propan-1-ol are not extensively published, its structure suggests several potential research trajectories consistent with those for other chiral amino alcohols.

One primary area of investigation would be its application as a chiral building block in medicinal chemistry. frontiersin.org Researchers often incorporate novel chiral fragments into drug candidates to explore how changes in stereochemistry and functionality affect biological activity. nih.gov A compound like this compound could be used to synthesize analogues of existing drugs or to build entirely new molecular entities for therapeutic screening.

A second major research avenue is its potential use in asymmetric catalysis. The amino and alcohol groups can act as coordination sites for a metal center, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction. Research in this area would involve synthesizing metal complexes with the compound and testing their efficacy as catalysts in reactions such as asymmetric additions, reductions, or oxidations. The methoxy (B1213986) group provides an additional structural feature that could influence the catalyst's solubility and electronic properties.

The table below outlines the key chemical and physical properties of the compound, which are essential for any research application.

PropertyValue
Molecular Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
IUPAC Name This compound
SMILES CNC@HCOC
InChI Key UXSUXFCHSYVBTR-SCSAIBSYSA-N

Data sourced from PubChem.

Scope and Objectives of the Research Outline on 2r 3 Methoxy 2 Methylamino Propan 1 Ol

Chemoenzymatic Synthesis Approaches to this compound

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical sequence. beilstein-journals.orgnih.gov This approach combines the strengths of biocatalysis—such as high stereo-, regio-, and chemoselectivity under mild conditions—with the broad applicability of conventional organic reactions. nih.govnih.gov For the synthesis of chiral amino alcohols, enzymes can be employed for stereoselective reductions or to generate chiral precursors, offering a green and efficient alternative to purely chemical methods. nih.govmdpi.com

The stereoselective reduction of a prochiral ketone precursor, such as 1-methoxy-3-(methylamino)propan-2-one, is a direct and effective strategy for synthesizing this compound. Biocatalysts, particularly oxidoreductases like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are ideally suited for this transformation due to their ability to deliver high enantiomeric excess (e.e.). nih.gov

The identification of a suitable biocatalyst often begins with screening a diverse library of microorganisms or isolated enzymes for their ability to reduce the target ketone with the desired stereoselectivity. nih.gov Organisms such as Saccharomyces cerevisiae, Pichia methanolica, and various species of Candida, Rhodosporidium, and Rhodotorula are known to be rich sources of reductases. mtak.huresearchgate.netresearchgate.net Once an initial hit is identified, its performance can be optimized through protein engineering (directed evolution) or by modifying reaction conditions such as pH, temperature, co-solvent, and the cofactor regeneration system. researchgate.netfrontiersin.org For instance, amine dehydrogenases (AmDHs) have been engineered to improve catalytic efficiency for the synthesis of chiral amino alcohols. frontiersin.org Cofactor regeneration is crucial for the economic feasibility of these reductions, often accomplished using a secondary enzyme system, such as glucose dehydrogenase (GDH) to recycle NAD(P)H from NAD(P)⁺. researchgate.netresearchgate.net

Below is a table summarizing the performance of various biocatalysts in the asymmetric reduction of analogous prochiral ketones, demonstrating the high yields and stereoselectivities that can be achieved.

Biocatalyst SourceEnzyme TypeSubstrate TypeYield (%)Enantiomeric Excess (e.e.) (%)Reference
Pichia methanolica SC 16116Reductaseβ-Ketoester80-90>95 (S) nih.gov
Rhodotorula glutinisReductaseα-Chloro ketone7093 (S) researchgate.net
Saccharomyces cerevisiaeWhole-cellβ-Ketoester10096 (S) researchgate.net
Candida maltosa SC 16112Whole-cellSubstituted cyclohexanone>60>97 (R) nih.gov
Recombinant E. coli expressing RtSCR9Carbonyl Reductaseβ-Amino ketoneHigh>98.5 (S) researchgate.net

Enzymes can also be used to create chiral precursors that are subsequently converted to the target molecule through chemical steps. One common strategy is the kinetic resolution of a racemic mixture. For example, a racemic alcohol precursor could be selectively acylated by a lipase (B570770), such as Candida antarctica lipase B (CALB), leaving one enantiomer of the alcohol unreacted and in high enantiomeric purity. nih.gov Similarly, lipases can be used for the enantioselective hydrolysis of a racemic ester, yielding an enantioenriched alcohol and the unreacted ester.

Another approach involves the use of enzymes to construct the chiral backbone itself. For instance, L-threonine transaldolases can be used in enzymatic cascades to produce β-hydroxy amino acids, which can then be decarboxylated to yield chiral 1,2-amino alcohols. researchgate.net This method allows for the formation of the C-C bond and the introduction of stereocenters in a highly controlled manner. Dioxygenases and decarboxylases are other enzyme classes that can be combined in enzymatic cascades to convert simple starting materials like L-lysine into optically enriched amino alcohols. nih.gov

Asymmetric Catalytic Synthesis of this compound Precursors

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful alternative to biocatalysis for the synthesis of enantiomerically pure compounds. frontiersin.org These methods offer broad substrate scope, high turnover numbers, and predictable stereochemical outcomes.

The enantioselective reduction of a prochiral ketone precursor is a cornerstone of asymmetric synthesis. mdpi.com Several well-established catalytic systems are available for this purpose.

Asymmetric Transfer Hydrogenation (ATH): This method typically employs chiral ruthenium (Ru) or rhodium (Rh) complexes with diamine or amino alcohol ligands. acs.org Using a hydrogen donor like isopropanol (B130326) or formic acid, these catalysts can reduce ketones to alcohols with exceptionally high enantioselectivity and yield. The selection of the chiral ligand is critical for controlling the stereochemical outcome of the reduction. acs.org

Corey-Bakshi-Shibata (CBS) Reduction: This strategy utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane (B79455) (BH₃). mdpi.com The catalyst is typically generated in situ from a chiral amino alcohol, such as a derivative of proline. The CBS reduction is known for its high enantioselectivity across a wide range of ketone substrates. mdpi.com

The table below presents representative catalytic systems used for the enantioselective reduction of ketones, highlighting their effectiveness.

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (e.e.) (%)Reference
Ru-Diamine Complexα-Amino ketone9399.3 acs.org
Oxazaborolidine/BH₃-THF (CBS)Aromatic ketoneGoodHigh mdpi.com
Ir-Catalystα-Amino ketone (in situ)Up to 96>99 researchgate.net
Chiral Ru-Complex (Noyori)Aryl ketoneHighHigh researchgate.net

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of a precursor to this compound, one could employ an Evans oxazolidinone auxiliary. The synthesis would proceed via the following general steps:

Acylation: The chiral oxazolidinone is acylated with an appropriate acid chloride, such as methoxyacetyl chloride, to form an N-acyloxazolidinone.

Diastereoselective Enolate Formation and Amination: The N-acyloxazolidinone is treated with a base to form a chiral enolate. This enolate then reacts with an electrophilic nitrogen source in a highly diastereoselective manner to introduce the amino group at the α-position. The steric bulk of the auxiliary directs the approach of the electrophile.

Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction, to yield a chiral α-amino acid or β-amino alcohol precursor. For example, reduction with lithium borohydride (B1222165) would directly yield a chiral 2-amino-3-methoxypropan-1-ol (B2547303) derivative.

Other auxiliaries, such as those based on pseudoephedrine or camphorsultam, can also be used to control stereochemistry in alkylation or amination reactions. wikipedia.orgnih.gov

Multi-Step Organic Synthesis Pathways to this compound

Constructing the target molecule from simple, achiral starting materials or from the chiral pool requires a carefully designed multi-step synthesis. libretexts.orgsavemyexams.com Retrosynthetic analysis is a key tool for planning such routes, which involves breaking the target molecule down into simpler, commercially available precursors. youtube.com

A plausible synthetic route to this compound can be envisioned starting from a simple C3 chiral building block such as (R)-glycidol.

Proposed Synthetic Pathway from (R)-Glycidol:

Protection of the Hydroxyl Group: The primary hydroxyl group of (R)-glycidol is first protected to prevent it from acting as a nucleophile in subsequent steps. A common protecting group for this purpose is benzyl (B1604629) (Bn) or a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS). This yields the corresponding protected (R)-glycidol derivative.

Epoxide Ring-Opening with Methoxide (B1231860): The protected epoxide is then treated with a source of methoxide, such as sodium methoxide in methanol. The methoxide will attack the less sterically hindered C3 position of the epoxide in a regioselective Sₙ2 reaction, opening the ring to form a protected 1,2-diol derivative, specifically (R)-1-O-protected-3-methoxypropane-1,2-diol.

Activation of the Secondary Hydroxyl: The secondary hydroxyl group at the C2 position must be converted into a good leaving group for the subsequent introduction of the methylamino group. This can be achieved by converting it to a tosylate (Ts) or mesylate (Ms) by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine (B92270). This reaction proceeds with retention of configuration at the C2 stereocenter.

Nucleophilic Substitution with Methylamine (B109427): The resulting tosylate or mesylate is then reacted with methylamine. The methylamine acts as a nucleophile and displaces the leaving group via an Sₙ2 reaction. This step proceeds with inversion of configuration at the C2 center, converting the (R) stereochemistry of the alcohol precursor to the desired (S) configuration of the amino group. Correction: For the final product to have the (2R) configuration, the starting material would need to be designed to yield this outcome, or an alternative strategy with double inversion or starting from a different chiral precursor would be required. A more direct route from a different precursor might be preferable.

Alternative Pathway from (S)-Alanine Methyl Ester:

N-Methylation: The primary amine of (S)-alanine methyl ester is selectively monomethylated.

Reduction of Ester: The methyl ester is reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) to give (S)-2-(methylamino)propan-1-ol.

Protection and O-Alkylation: The amino and hydroxyl groups are protected, and then the molecule is functionalized to allow for the introduction of the methoxymethyl group, though this route is more complex.

A more direct and efficient pathway often relies on asymmetric synthesis from achiral precursors, as outlined in the sections above, to avoid potential issues with regioselectivity and stereochemical control in multi-step sequences. mit.edu

Strategies for Carbon-Carbon Bond Formation

The construction of the three-carbon backbone of 3-methoxy-2-(methylamino)propan-1-ol requires the formation of at least one carbon-carbon bond, a process that can be designed to incorporate the required oxygen and nitrogen functionalities. A powerful strategy for generating the 1,2-amino alcohol motif is the aminoallylation of a carbonyl electrophile by a nucleophilic amino-substituted allylmetal reagent. nih.govacs.org This approach creates a versatile homoallylic amine intermediate that can be further elaborated.

Modern coupling reactions offer highly efficient and stereoselective routes. For instance, chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and N-sulfonyl imines can generate β-amino alcohols with adjacent stereocenters. organic-chemistry.org Another notable method is the samarium(II) iodide-induced reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes, which provides optically pure β-amino alcohols. organic-chemistry.org More recently, photoredox catalysis has been employed to couple α-silyl amines (acting as α-amino carbanion equivalents) with carbonyl compounds to form the desired C-C bond under mild conditions. organic-chemistry.org

A retrosynthetic analysis of this compound suggests several C-C bond-forming possibilities:

Aldol (B89426) or Mannich-type reactions: A nucleophilic addition of an enolate derived from methoxyacetate (B1198184) to an N-methylmethanimine equivalent could form the C2-C3 bond. Stereocontrol can be achieved using chiral auxiliaries or catalysts. diva-portal.org

Henry Reaction (nitroaldol): The reaction between methoxyacetaldehyde (B81698) and nitromethane (B149229) would form a nitro-alcohol precursor. Subsequent reduction of the nitro group and methylation would yield the target structure. Asymmetric versions of the Henry reaction are well-established.

Cyanohydrin formation: Addition of a cyanide nucleophile to a protected N-methyl-2-amino-3-methoxyacetaldehyde, followed by reduction of the nitrile, provides another route to the carbon skeleton.

Stereochemical Control during Functional Group Interconversions

Establishing the absolute configuration at the C2 position is the most critical step in the synthesis of this compound. This is typically achieved either by transforming a prochiral precursor using a chiral catalyst or reagent, or by starting with an enantiopure building block from the chiral pool. wikipedia.org

Asymmetric Catalysis: A prevalent strategy involves the asymmetric reduction of a prochiral α-amino ketone or α-hydroxy ketone precursor.

Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketones is an efficient, operationally simple, and green method for producing chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. acs.org

Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), offer exceptional stereoselectivity. nih.govfrontiersin.org For example, the asymmetric reductive amination of 1-methoxy-3-hydroxyacetone with methylamine using a suitable IRED could directly yield the target molecule with high enantiomeric purity. nih.gov These reactions are typically performed in aqueous media under mild conditions. frontiersin.orgnih.gov

Chiral Pool Synthesis: The "chiral pool" provides access to readily available, inexpensive, and enantiopure starting materials like amino acids. wikipedia.organkara.edu.tr L-Serine, which has (S) stereochemistry, is an ideal precursor. A potential synthetic sequence could involve:

N- and O-protection of L-serine.

Methylation of the side-chain hydroxyl group.

Selective reduction of the carboxylic acid to a primary alcohol.

Functionalization of the primary alcohol to a good leaving group.

SN2 displacement with a nitrogen nucleophile to invert the stereocenter to (R).

N-methylation and deprotection.

Alternatively, starting with the less common but available D-serine would provide the desired (R) configuration directly without the need for an inversion step.

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction. For example, an Evans aldol reaction using a chiral N-acyloxazolidinone can establish the correct relative and absolute stereochemistry of the hydroxyl and amino groups, after which the auxiliary is cleaved and removed.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic planning aims to reduce the environmental impact of chemical processes. chiralpedia.com This involves prioritizing the use of renewable feedstocks, reducing waste, and employing safer reaction conditions.

Solvent-Free and Aqueous Reaction Media

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. The synthesis of chiral amino alcohols has seen significant progress in this area.

Aqueous Media: Biocatalytic methods using enzymes like IREDs or AmDHs are typically conducted in aqueous buffers at or near room temperature, drastically reducing the need for volatile organic compounds. frontiersin.orgnih.govrsc.org Additionally, some synthetic transformations can be performed in water. For example, the hydrolysis of precursor epoxides or aziridines can be conducted in hot water, which serves as both a solvent and a mild acid catalyst. organic-chemistry.org Visible-light photoredox catalysis has also been successfully used for decarboxylative radical coupling to synthesize 1,2-amino alcohols in water. rsc.org

Flow Chemistry: Continuous flow processes can enhance safety and efficiency. A modular flow system has been developed for the synthesis of vicinal amino alcohols, incorporating steps like epoxidation and epoxide aminolysis with in-line aqueous workups, minimizing manual handling and intermediate purification. rsc.org

Atom Economy and Waste Minimization

Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. monash.edu Reactions with high atom economy, such as additions and rearrangements, are preferable as they generate minimal byproducts. jk-sci.com

Catalytic Routes: Asymmetric catalytic reactions, such as transfer hydrogenation, are inherently more atom-economical than methods that use stoichiometric amounts of chiral reagents or auxiliaries, which are ultimately discarded as waste. acs.orgpharm.or.jp

Enzymatic Cascades: Chemoenzymatic or fully enzymatic cascade reactions, where a substrate is converted through multiple steps in a single pot, represent a highly efficient and green approach. nih.govacs.org These cascades minimize waste by eliminating the need for isolation and purification of intermediates, reduce solvent usage, and can lead to very high yields and selectivities. acs.org For example, a one-pot, two-step enzymatic process involving an initial hydroxymethylation of an aldehyde followed by asymmetric reductive amination can produce N-substituted 1,2-amino alcohols. nih.gov

A hypothetical, highly atom-economical synthesis of this compound could involve the direct asymmetric aminohydroxylation of methyl allyl ether, a reaction that incorporates all atoms from the reactants into the product, though achieving the desired regioselectivity and N-methylation would be a significant challenge.

Comparative Analysis of Synthetic Efficiencies and Enantiomeric Excess for this compound

Different synthetic methodologies offer a trade-off between substrate scope, operational simplicity, and efficiency. Asymmetric transfer hydrogenation provides a robust and broadly applicable chemical method with excellent results. acs.org Biocatalytic methods, while potentially narrower in substrate scope, offer unparalleled stereoselectivity (>99% e.e.) under green reaction conditions. nih.govfrontiersin.org The development of enzyme libraries is rapidly expanding the range of accessible targets. frontiersin.org Reductive coupling methods are powerful for C-C bond formation but may require careful optimization of ligands and reaction conditions to achieve high selectivity. nih.gov

Ultimately, the optimal synthetic route would likely involve a catalytic step to set the key stereocenter, prioritizing methods that operate in environmentally benign solvents and maximize atom economy to align with the principles of modern, sustainable chemical synthesis.

N-Alkylation and N-Acylation Reactions of the Methylamino Group

The secondary methylamino group in this compound is a primary site for synthetic elaboration, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions.

Selective Functionalization Pathways

Selective N-alkylation of the methylamino group can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base to neutralize the generated acid. The choice of base and solvent is critical to control the extent of alkylation and prevent undesirable side reactions. For instance, the use of a bulky, non-nucleophilic base can favor mono-alkylation over di-alkylation.

N-acylation is another key transformation, readily accomplished by treating the parent compound with acyl chlorides or anhydrides. This reaction typically proceeds under mild conditions, often in the presence of a tertiary amine base like triethylamine (B128534) or pyridine to scavenge the acid byproduct. The resulting amides are generally stable and provide a means to introduce diverse functionalities.

Protecting group strategies are often employed to achieve selective functionalization, particularly when other reactive sites are present in the molecule. For example, the hydroxyl group can be temporarily protected as a silyl ether to direct reactions exclusively to the amino group. Subsequent deprotection unmasks the hydroxyl functionality for further modification.

Regioselectivity Considerations

In a molecule with multiple nucleophilic centers like this compound, regioselectivity is a paramount consideration. The relative nucleophilicity of the secondary amine and the primary hydroxyl group dictates the site of reaction. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-functionalization under neutral or basic conditions.

However, the reaction conditions can be modulated to favor O-functionalization. For instance, in the presence of a strong base that can deprotonate the hydroxyl group to form a more nucleophilic alkoxide, reaction at the oxygen center can be promoted. The interplay of steric hindrance and electronic effects of the reactants and the substrate also plays a crucial role in determining the regiochemical outcome.

Hydroxyl Group Transformations in this compound

The primary hydroxyl group offers another avenue for structural diversification through a variety of chemical transformations.

Ether and Ester Formation

Etherification of the primary hydroxyl group can be accomplished through methods like the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. masterorganicchemistry.com This reaction is generally efficient for primary alcohols. Alternatively, acid-catalyzed condensation with another alcohol can also lead to ether formation, though this method can be less selective.

Esterification is a common and straightforward modification, typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). nih.gov Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are often employed for reactions with carboxylic acids (Fischer esterification). Reactions with more reactive acylating agents like acyl chlorides can proceed under milder, base-mediated conditions.

Oxidation and Reduction Chemistry

Oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. docbrown.info Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used to stop the oxidation at the aldehyde stage. organic-chemistry.org Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid will generally lead to the formation of the carboxylic acid. docbrown.infosavemyexams.com

Given that the hydroxyl group is already in its most reduced state, further reduction is not applicable. However, the introduction of other functional groups through the reactions described above could create moieties that are amenable to reduction.

Modifications to the Methoxy (B1213986) Group and Propanol (B110389) Backbone

While the methylamino and hydroxyl groups are the most common sites for derivatization, the methoxy group and the propanol backbone can also be targets for modification, albeit often requiring more forcing conditions.

Demethylation of the methoxy group to reveal a free hydroxyl group can be achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids such as hydrobromic acid (HBr). google.com This transformation would yield a diol derivative, opening up further possibilities for selective functionalization.

Ether Cleavage and Exchange Reactions

The methoxy group in this compound represents a site for potential ether cleavage or exchange reactions, typically under acidic conditions. The cleavage of ethers by strong acids, such as hydrohalic acids (HI or HBr), is a well-established transformation. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). Subsequently, a nucleophile, such as a halide ion, attacks the carbon atom.

Given the structure of this compound, the cleavage of the methyl ether would likely proceed through an S(_N)2 mechanism due to the primary nature of the carbon bearing the methoxy group. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This would lead to the formation of (2R)-2-(methylamino)propane-1,3-diol and a methyl halide.

Ether exchange reactions, where the methoxy group is replaced by another alkoxy group, can also be envisioned. These reactions are typically catalyzed by acids or metal catalysts and proceed through an equilibrium process. The outcome of such reactions would be dependent on the reaction conditions and the nature of the incoming alcohol.

Table 1: Illustrative Ether Cleavage and Exchange Reactions of this compound

Reagent/CatalystExpected Major Product(s)Reaction Type
Excess HI(2R)-2-(methylamino)propane-1,3-diol, Methyl iodideEther Cleavage
HBr (aq)(2R)-2-(methylamino)propane-1,3-diol, Methyl bromideEther Cleavage
R-OH, Acid Catalyst(2R)-3-(alkoxy)-2-(methylamino)propan-1-ol, MethanolEther Exchange

Stereocenter Inversion or Retention Studies

The stereocenter at the C2 position is a critical feature of this compound, and understanding the stereochemical outcome of reactions at this center is paramount for its application in asymmetric synthesis. Reactions involving the chiral center can proceed with either inversion or retention of configuration, depending on the reaction mechanism.

Nucleophilic substitution reactions at the C2 carbon, if they were to occur, would provide a clear indication of the stereochemical pathway. For instance, a reaction proceeding through a classic S(_N)2 mechanism would result in an inversion of the stereocenter. Conversely, a reaction following an S(_N)1 pathway, involving a planar carbocation intermediate, would likely lead to a racemic mixture. However, direct substitution at this center is challenging due to the presence of adjacent functional groups.

More commonly, the stereochemistry of the C2 center influences the stereochemical outcome of reactions at adjacent positions through substrate control. For example, in the formation of cyclic derivatives, the existing stereochemistry can direct the approach of reagents, leading to diastereoselective products.

Table 2: Hypothetical Stereochemical Outcomes of Reactions at the C2 Center

Reaction TypeProposed MechanismExpected Stereochemical Outcome
Nucleophilic SubstitutionS(_N)2Inversion of configuration
Nucleophilic SubstitutionS(_N)1Racemization
Intramolecular CyclizationSubstrate-controlledDiastereoselective formation of new stereocenters

Formation of Cyclic Derivatives and Heterocyclic Scaffolds Incorporating this compound

The 1,2-amino alcohol functionality in this compound is a versatile precursor for the synthesis of various heterocyclic scaffolds, most notably oxazolidines and morpholines.

Oxazolidine (B1195125) Formation: The reaction of 1,2-amino alcohols with aldehydes or ketones is a common method for the synthesis of oxazolidines. organic-chemistry.orgmdpi.com In the case of this compound, condensation with an aldehyde (e.g., formaldehyde) would lead to the formation of a chiral oxazolidine. researchgate.net The reaction proceeds via the formation of an iminium ion intermediate, followed by intramolecular cyclization of the hydroxyl group. The stereochemistry at the C2 position of the starting material would be retained in the resulting oxazolidine ring.

Morpholine (B109124) Synthesis: Morpholine derivatives can be synthesized from amino alcohol precursors through various strategies. One approach involves the reaction of the amino alcohol with a suitable dielectrophile. For instance, reaction with a protected dihaloethane followed by cyclization could yield a morpholine ring. Alternatively, electrophile-induced cyclization of an N-allyl derivative of the amino alcohol can also lead to the formation of morpholines. semanticscholar.org The synthesis of chiral morpholines is of significant interest due to their prevalence in bioactive molecules. nih.govresearchgate.netsemanticscholar.org

Table 3: Examples of Cyclic Derivative Formation

HeterocycleReagentsKey Intermediate
OxazolidineAldehyde or KetoneIminium ion
MorpholineDihaloalkane, BaseN-alkylated intermediate
MorpholineN-allyl derivative, Electrophile (e.g., Br(_2))Bromonium ion intermediate

Polymerization and Macromolecular Integration of this compound Moieties

The incorporation of chiral amino alcohol moieties like this compound into polymers can impart unique properties such as chirality, functionality, and biocompatibility to the resulting macromolecules. nih.gov

Step-Growth Polymerization: The hydroxyl and secondary amine groups of this compound can participate in step-growth polymerization reactions. For example, polycondensation with dicarboxylic acids or their derivatives would lead to the formation of polyesters or polyamides with the chiral amino alcohol unit integrated into the polymer backbone. Poly(beta-amino alcohols) are a class of biodegradable polymers that can be synthesized through the addition of amines to diepoxides. google.com

Chain-Growth Polymerization: To incorporate this moiety into polymers via chain-growth polymerization, it would first need to be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer could then be polymerized using various techniques, including free radical or controlled radical polymerization methods. This approach would result in polymers with the chiral amino alcohol as a pendant group.

Table 4: Strategies for Polymerization and Macromolecular Integration

Polymerization TypeMonomer/ComonomerResulting Polymer Structure
Step-Growth (Polycondensation)Dicarboxylic acid, DiolChiral unit in the polymer backbone
Step-Growth (Polyaddition)DiepoxidePoly(beta-amino alcohol) structure
Chain-GrowthAcrylate/Methacrylate derivative of the amino alcoholChiral unit as a pendant group

Design and Synthesis of Chiral Ligands Derived from this compound

No published data is available on the design and synthesis of chiral ligands from this specific precursor.

Phosphine (B1218219) and Phosphoramidite (B1245037) Ligands

There are no reports on the synthesis of phosphine or phosphoramidite ligands utilizing this compound as the chiral backbone.

Schiff Base and Oxazoline (B21484) Ligands

The synthesis of Schiff base or oxazoline ligands from this compound has not been described in the scientific literature.

Enantioselective Transformations Catalyzed by this compound-Derived Ligand-Metal Complexes

As no ligands derived from this compound have been reported, there is no data on their performance in any enantioselective transformations.

Asymmetric Hydrogenation Reactions

No studies have been found that employ metal complexes of ligands derived from this compound as catalysts for asymmetric hydrogenation.

Asymmetric Alkylation and Aldol Reactions

There is no literature available on the use of catalysts derived from this compound for asymmetric alkylation or aldol reactions.

Asymmetric Cross-Coupling Reactions

The application of ligands synthesized from this compound in asymmetric cross-coupling reactions has not been reported.

Organocatalytic Applications Utilizing this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral amines and amino alcohols are prominent among organocatalysts. Despite the structural features of This compound —a chiral secondary amino alcohol—that suggest its potential as an organocatalyst, dedicated studies exploring its use in this capacity have not been found in the reviewed literature. The following subsections address specific areas of organocatalysis for which no data involving this particular compound could be located.

Direct asymmetric aminocatalysis involves the use of a chiral amine to directly catalyze a reaction, often proceeding through nucleophilic catalysis. This approach is widely used for various carbon-carbon and carbon-heteroatom bond-forming reactions. A thorough search for research applying This compound as a direct asymmetric aminocatalyst did not yield any specific examples, reaction data, or detailed findings.

Enamine and iminium catalysis are powerful strategies within aminocatalysis for the asymmetric functionalization of carbonyl compounds. Enamine catalysis involves the reaction of a chiral secondary amine with a ketone or aldehyde to form a nucleophilic enamine intermediate. Conversely, iminium catalysis involves the formation of an electrophilic iminium ion from an α,β-unsaturated carbonyl compound. No published studies, research findings, or data tables pertaining to the use of This compound in either enamine or iminium catalysis were identified.

Mechanistic Insights into Stereocontrol in this compound-Catalyzed Reactions

Understanding the mechanism of stereocontrol is crucial for the rational design and optimization of asymmetric catalysts. Such studies typically involve computational modeling and experimental analysis to elucidate the key interactions in the transition state that determine the stereochemical outcome. Given the absence of reported catalytic applications for This compound , there are consequently no mechanistic studies, transition state analyses, or investigations into its chiral recognition mechanisms in a catalytic context.

Transition state analysis for a catalyzed reaction provides a model for how a chiral catalyst directs the formation of one enantiomer over another. These analyses often involve computational chemistry to map the energy landscape of the reaction pathway. As no reactions catalyzed by This compound have been reported, no corresponding transition state analyses are available in the scientific literature.

Chiral recognition is the process by which a chiral molecule, such as a catalyst, interacts differently with the two enantiomers of a racemic substrate or with the enantiotopic faces of a prochiral substrate. This is fundamental to achieving high enantioselectivity. There is no available research that details the specific chiral recognition mechanisms of This compound in the context of asymmetric catalysis.

Immobilization Strategies for this compound-Based Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their practicality, allowing for easier separation from the reaction mixture and potential for recycling. This often involves tethering the catalyst to a polymer, silica (B1680970), or other insoluble material. In the absence of any known catalytic activity for This compound , no research on immobilization strategies for this specific compound has been published. Therefore, there are no data tables or detailed research findings on this topic.

Advanced Analytical Methodologies for the Characterization and Stereochemical Assignment of 2r 3 Methoxy 2 Methylamino Propan 1 Ol and Its Derivatives

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

The synthesis of enantiomerically pure compounds like (2R)-3-methoxy-2-(methylamino)propan-1-ol necessitates reliable methods to verify their enantiomeric excess. Chiral chromatography is the cornerstone for this assessment, offering high-resolution separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers of amino alcohols. The technique relies on chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for this class of compounds. phenomenex.comyakhak.org

The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, resulting in different retention times for the (R) and (S) enantiomers. For this compound, the presence of a hydroxyl and a secondary amine group allows for multiple points of interaction, such as hydrogen bonding and dipole-dipole interactions, with the CSP. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation by influencing these interactions. yakhak.orgmdpi.com In some cases, derivatization of the amine group with a chromophore-containing reagent can enhance detection sensitivity. yakhak.org

Table 1: Illustrative HPLC Method for Enantiomeric Purity of Amino Alcohols

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (R-enantiomer) ~ 8.5 min
Retention Time (S-enantiomer) ~ 10.2 min
Resolution (Rs) > 2.0

Note: This data is representative for a chiral amino alcohol and serves to illustrate a typical separation.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) on chiral columns is another powerful technique for determining enantiomeric purity, particularly for volatile compounds. uni-muenchen.de For amino alcohols like this compound, derivatization is typically required to increase volatility and prevent peak tailing caused by interactions with the column. nih.gov The hydroxyl and amine groups are often converted to less polar esters, ethers, or amides. A common two-step derivatization involves esterification of the alcohol followed by acylation of the amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA). nih.gov

Chiral stationary phases for GC often consist of chiral selectors, such as cyclodextrin (B1172386) derivatives or amino acid derivatives like Chirasil-Val, coated onto a fused silica (B1680970) capillary column. uni-muenchen.de The separation mechanism is based on the differential partitioning of the derivatized enantiomers between the mobile gas phase and the chiral stationary phase. The enantioselectivity can often be enhanced by adjusting the column temperature, with lower temperatures generally leading to better resolution.

Table 2: Representative GC Method for Chiral Amino Alcohol Analysis

ParameterCondition
Derivatization Agent Trifluoroacetic anhydride (TFAA)
Column Chirasil-Val, 25 m x 0.25 mm
Carrier Gas Helium
Temperature Program 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Elution Order Typically D-amino acid derivatives before L-amino acid derivatives

Note: This data is illustrative of a general method for derivatized chiral amino alcohols.

Advanced Spectroscopic Methods for Structural Elucidation

Once enantiomeric purity is established, advanced spectroscopic methods are employed to confirm the chemical structure and connectivity of the molecule.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the proton on C2 and the protons of the adjacent CH₂OH (C1) and CH₂OCH₃ (C3) groups, as well as the N-H proton. This confirms the propanol (B110389) backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). HSQC is used to definitively assign the chemical shift of each carbon atom by linking it to its attached proton(s). For example, it would link the methoxy (B1213986) protons to the methoxy carbon and the C1, C2, and C3 protons to their respective carbon atoms. nih.gov

These techniques, used in concert, provide a detailed map of the molecule's covalent framework, confirming the identity of this compound. nih.govconsensus.app

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₅H₁₃NO₂), HRMS would confirm the molecular weight of 119.0946 g/mol .

Furthermore, tandem mass spectrometry (MS/MS) combined with HRMS is a powerful tool for studying fragmentation pathways, which helps to confirm the structure. nih.gov Aliphatic amines and alcohols exhibit characteristic fragmentation patterns. libretexts.org For the target molecule, key fragmentation pathways would include:

α-Cleavage: This is the cleavage of a bond adjacent to the heteroatom (oxygen or nitrogen).

Cleavage adjacent to the nitrogen could result in the loss of a methoxymethyl radical (•CH₂OCH₃) or a hydroxymethyl radical (•CH₂OH).

Cleavage adjacent to the oxygen of the primary alcohol could lead to the loss of a hydrogen radical.

Loss of Small Neutral Molecules: Fragmentation can also occur via the elimination of stable neutral molecules like water (H₂O) from the alcohol or formaldehyde (B43269) (CH₂O) from the methoxy group. docbrown.info

By analyzing the exact masses of the fragment ions, the specific bonds that are breaking can be identified, providing conclusive evidence for the proposed structure. researchgate.netxmu.edu.cn

Table 3: Predicted HRMS Fragmentation for C₅H₁₃NO₂

m/z (Calculated)FormulaPossible Origin
119.0946[C₅H₁₃NO₂]⁺Molecular Ion
102.0919[C₅H₁₂NO]⁺Loss of •OH (unlikely) or H₂O + H•
88.0762[C₄H₁₀NO]⁺Loss of •CH₂OH (α-cleavage)
74.0606[C₃H₈NO]⁺Loss of •CH₂OCH₃ (α-cleavage)
58.0657[C₃H₈N]⁺Cleavage of C2-C3 bond and loss of •OCH₃ and •CH₂OH
44.0499[C₂H₆N]⁺α-cleavage at C2-N bond

Note: This table presents plausible fragments based on the known fragmentation behavior of amino alcohols.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

While chromatography can separate enantiomers, it does not inherently reveal which peak corresponds to the R or S configuration. Chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute stereochemistry of a chiral molecule. slideshare.net

These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. kud.ac.in The resulting spectrum, particularly the sign of the Cotton effect (a characteristic feature in ORD and CD spectra near an absorption band), can often be correlated to the absolute configuration of the molecule. slideshare.netkud.ac.in

For this compound, the chromophore is not strong, so derivatization might be necessary to introduce a suitable chromophore near the stereocenter to obtain a measurable Cotton effect. The absolute configuration is then typically assigned by comparing the experimental CD or ORD spectrum to those of structurally related compounds with known absolute configurations or by applying established empirical rules, such as the Octant Rule for ketones. jst.go.jp For aliphatic amino acids and by extension amino alcohols, a positive Cotton effect around 215 nm is often associated with the L-configuration (S-configuration for α-amino acids). kud.ac.in A similar empirical correlation could be established or utilized for this class of amino alcohol to confirm the (2R) configuration.

X-ray Crystallography of this compound Co-crystals or Derivatives

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of atoms. For derivatives of this compound, this technique provides unambiguous proof of stereochemistry.

A pertinent example can be found in the crystallographic analysis of a closely related chiral amino alcohol derivative, phenylpropanolamine hydrochloride (norephedrine hydrochloride). A study of its crystal structure provides valuable insights into the conformational and configurational aspects that can be extrapolated to similar structures. iucr.org In the crystalline state, it was observed that the two optical isomers of the phenylpropanolamine molecule adopt different conformations; one isomer exists in an extended trans conformation, while the other is in a folded gauche form. iucr.org This highlights the influence of the crystalline environment on molecular conformation, which is governed by hydrogen-bonding interactions within the crystal lattice. iucr.org

The determination of the crystal structure of such a derivative allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and confirm its absolute stereochemistry.

Table 1: Crystallographic Data for Phenylpropanolamine Hydrochloride iucr.org

ParameterValue
Chemical FormulaC₉H₁₄NO⁺·Cl⁻
Molecular Weight187.67 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)14.519 (10)
b (Å)9.456 (3)
c (Å)7.433 (9)
β (°)103.50 (2)
Volume (ų)992.29
Z4
Density (calculated) (Mg m⁻³)1.256
RadiationMo Kα
R-value0.032

This interactive table provides a summary of the crystallographic data for phenylpropanolamine hydrochloride, a derivative structurally related to this compound.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

While X-ray crystallography provides definitive structural information in the solid state, VCD and ROA spectroscopies are powerful techniques for determining the absolute configuration and conformation of chiral molecules in solution. wikipedia.org These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light in the infrared (VCD) and Raman scattering (ROA) processes.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This differential absorption is sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. rsc.org

A study on several molecules of the ephedra class, including the structurally similar (1S,2R)-norephedrine, demonstrated the utility of VCD in the OH- and NH-stretching regions for conformational analysis. rsc.orgrsc.org The experimental VCD spectra, when compared with ab initio calculations, allowed for the identification of the predominant conformers in solution. rsc.org The sign and intensity of the VCD bands are highly dependent on the molecular conformation, making it a sensitive probe of the solution-state structure. rsc.org

Table 2: Experimental VCD Data for (1S,2R)-Norephedrine in the OH/NH-stretching region rsc.org

Frequency (cm⁻¹)ΔA (x 10⁻⁵)Vibrational Mode
~3600-Free OH stretch
~3400+NH₂ sym stretch
~3300-NH₂ asym stretch

This interactive table summarizes the key VCD signals for (1S,2R)-norephedrine, a compound analogous to the subject of this article.

Raman Optical Activity (ROA)

ROA spectroscopy is a complementary technique to VCD that measures the small difference in the intensity of Raman scattered light from a chiral molecule using right and left circularly polarized incident light. scirp.org ROA is particularly advantageous for studying aqueous solutions and for accessing lower frequency vibrations. The ROA spectrum provides a rich fingerprint of the molecular chirality and is sensitive to both configuration and conformation.

Theoretical and Computational Studies on 2r 3 Methoxy 2 Methylamino Propan 1 Ol

Quantum Chemical Calculations of Molecular Conformations and Electronic Structure

A search of scientific literature and computational chemistry databases did not yield specific studies on the molecular conformations or electronic structure of (2R)-3-methoxy-2-(methylamino)propan-1-ol using quantum chemical methods.

No specific applications of Density Functional Theory to calculate the properties of this compound have been found in published literature. DFT is a common method for such calculations on amino acids and other small organic molecules. mdpi.comresearchgate.net

There are no available ab initio studies focused on exploring the energetic landscape of this compound. Such methods are used for high-accuracy calculations on chiral molecules but require significant computational resources. mdpi.comu-szeged.hu

Molecular Dynamics Simulations of this compound Interactions

No published molecular dynamics (MD) simulation studies were found that investigate the interactions of this compound with itself or with other molecules in a solvent. MD simulations are a standard tool for studying the dynamics of amino alcohols and related molecules in solution. nih.govrsc.org

Prediction of Spectroscopic Properties (NMR, CD, IR) using Computational Models

There is no available research where computational models have been used to predict the Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), or Infrared (IR) spectra of this compound. The combination of DFT calculations with experimental NMR is a powerful tool for structure elucidation of complex organic molecules. ruc.dknih.gov

Rational Design of this compound-Derived Catalysts through Computational Screening

A literature search found no instances of computational screening being used for the rational design of catalysts derived from this compound. Chiral amino alcohols are important precursors for catalysts, and computational methods are increasingly used in their design. nih.govrsc.org

Elucidation of Reaction Mechanisms and Transition States Involving this compound via Computational Approaches

No computational studies elucidating reaction mechanisms or identifying transition states involving this compound could be located. Computational approaches are vital for understanding the detailed mechanisms of chemical reactions. researchgate.netsmu.edu

Biochemical and Biological Research Applications of 2r 3 Methoxy 2 Methylamino Propan 1 Ol As a Research Tool

Utilization of (2R)-3-methoxy-2-(methylamino)propan-1-ol in the Synthesis of Chiral Probes for Biological Systems

No studies were identified that describe the use of this compound as a precursor or building block for the synthesis of chiral probes. Chiral probes are valuable tools for investigating biological systems, but there is no evidence in the reviewed literature to suggest that this specific compound has been employed for such purposes.

Investigation of Enzyme-Substrate Interactions using this compound Derivatives as Mimics or Inhibitors (In Vitro Studies)

There is no available data from in vitro studies where derivatives of this compound have been used as substrate mimics or inhibitors to investigate enzyme-substrate interactions. The N-methylation and methoxy (B1213986) substitution present in the molecule are features that can influence biological activity, such as in enzyme inhibition, but no specific research has been published on this compound in that context. nih.govresearchgate.netmonash.edunbinno.commdpi.com

Exploration of this compound as a Building Block for Natural Product Synthesis Research

No publications were found that detail the use of this compound as a chiral building block in the total synthesis or semi-synthesis of natural products. The synthesis of natural products is a significant area of chemical research, but this compound is not cited as a starting material or intermediate in any of the reviewed literature. mdpi.com

Mechanistic Biochemical Pathway Elucidation using Modified this compound Analogues (In Vitro Investigations)

There is no evidence of modified analogues of this compound being used in in vitro investigations to elucidate mechanistic biochemical pathways. Such studies often employ specifically designed molecules to probe biological processes, but this compound and its derivatives have not been reported in this capacity.

Future Research Directions and Unexplored Avenues for 2r 3 Methoxy 2 Methylamino Propan 1 Ol

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Future research will likely focus on developing synthetic pathways to (2R)-3-methoxy-2-(methylamino)propan-1-ol that are not only efficient but also adhere to the principles of green chemistry. Traditional methods for synthesizing chiral amino alcohols often rely on stoichiometric, hazardous reagents and require multiple protection-deprotection steps. nih.gov Modern approaches, particularly those involving biocatalysis and chemo-enzymatic strategies, offer promising and sustainable alternatives.

One major avenue of exploration is the use of engineered enzymes. nih.gov Enzymes such as amine dehydrogenases (AmDHs), transaminases (TAs), and alcohol dehydrogenases (ADHs) could be employed in cascade reactions to produce the target molecule with high enantiopurity from simple starting materials. nih.gov For instance, a hypothetical biocatalytic route could start with the transamination of methoxyacetone, a readily available precursor, to form (S)-1-methoxypropan-2-amine, followed by further enzymatic modifications. phenomenex.com Engineered AmDHs have shown remarkable efficacy in the asymmetric reductive amination of α-hydroxy ketones, providing a direct, one-step route to chiral amino alcohols with excellent enantioselectivity (>99% ee). nih.gov

Another promising direction is the application of ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of the corresponding α-amino ketone precursor. acs.org This method has proven effective for a wide range of amino alcohol-containing drug molecules, offering high yields and enantioselectivities. acs.org

Table 1: Comparison of Potential Synthetic Routes

Synthetic Strategy Potential Precursors Key Advantages Research Focus
Biocatalytic Cascade Methoxyacetone, Amino Donor High stereoselectivity (>99% ee), mild reaction conditions, reduced waste, renewable. nih.gov Engineering and discovery of specific AmDHs or TAs; process optimization for cascade reactions.
Chemo-enzymatic Route Achiral diol or epoxide Combination of robust chemical steps with highly selective enzymatic transformations. Integration of enzymatic steps with compatible chemical reactions to shorten synthetic pathways.
Asymmetric Hydrogenation α-(methylamino)-methoxyacetone High efficiency and enantioselectivity, broad substrate scope. acs.org Development of specific catalysts and ligands tailored for the methoxy-substituted substrate.

Expansion of this compound-Derived Ligand Library for Broader Catalytic Applications

Chiral vicinal amino alcohols are foundational precursors for a vast array of ligands used in asymmetric catalysis. researchgate.netdiva-portal.org The development of ligands derived from this compound is a significant and underexplored opportunity. The compound's N-H and O-H functionalities provide convenient handles for derivatization into various ligand classes.

A primary research goal would be the synthesis of chiral oxazoline-containing ligands, such as BOX (bisoxazoline) and PyBOX (pyridine-bisoxazoline) ligands. nih.govnih.gov These ligands are among the most successful in asymmetric catalysis due to their modular nature and effectiveness in a multitude of metal-catalyzed reactions. acs.orgbldpharm.comnih.gov The (2R) stereocenter of the parent amino alcohol would directly influence the stereochemical outcome of the catalyzed reaction. bldpharm.com

Furthermore, the compound could be used to synthesize bidentate phosphine-amino alcohol (P,N,OH) ligands. nih.govresearchgate.net Such ligands have been investigated for ruthenium-catalyzed enantioselective hydrogenation of ketones and other transformations. nih.govacs.org The methoxy (B1213986) group on the side chain could potentially influence the ligand's electronic properties and solubility, offering a new parameter for tuning catalytic activity and selectivity.

Table 2: Potential Ligand Classes and Catalytic Applications

Ligand Type Synthetic Precursor Target Metal Potential Asymmetric Reactions
Bisoxazoline (BOX) This compound, Malononitrile Copper, Zinc, Palladium Friedel-Crafts alkylation, Diels-Alder reactions, Allylic alkylation. nih.gov
Pyridine-bisoxazoline (PyBOX) This compound, 2,6-Dicyanopyridine Scandium, Copper Aldol (B89426) reactions, Michael additions.
Phosphine-Amino alcohol (P,N,OH) This compound, Chlorodiphenylphosphine Ruthenium, Iridium, Manganese Asymmetric (transfer) hydrogenation of ketones and imines. nih.govacs.orgmdpi.com
Salen-type (N,N,O,O) Dimerized derivative of the amino alcohol Chromium, Cobalt Asymmetric epoxidation, Kinetic resolution of epoxides.

Integration of this compound into Advanced Materials Science

The unique chiral structure of this compound makes it an attractive candidate for incorporation into advanced materials, an area that remains entirely unexplored for this compound.

One significant avenue is its use in chiral chromatography. The compound could be covalently bonded to a solid support, such as silica (B1680970) gel, to create a novel chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). phenomenex.comnih.govoup.com Amino alcohol-derived CSPs have a long history of successful application in the separation of enantiomers. nih.govnih.gov The specific combination of functional groups in this compound could offer unique chiral recognition capabilities for various classes of racemates.

Another area of future research is the development of chiral polymers. mdpi.com Using the amino and hydroxyl groups as points for polymerization, this compound could serve as a chiral monomer. The resulting polymers could exhibit interesting properties such as chiral recognition or serve as materials with unique chiroptical characteristics.

Finally, the field of supramolecular chemistry offers intriguing possibilities. The hydrogen-bonding capabilities of the amino and alcohol groups could be exploited to form chiral supramolecular gels. rsc.orgrsc.orgnih.govnih.gov Such materials have potential applications in enantioselective sensing, catalysis, and as templates for chiral synthesis. nih.gov

Deeper Exploration of Non-Catalytic Academic Applications of this compound

Beyond catalysis and materials science, this chiral building block holds potential for a variety of other academic and research applications.

A straightforward yet valuable application is its use as a chiral solvating agent (CSA) in NMR spectroscopy. frontiersin.orgnih.govnih.gov Chiral amino alcohols are known to form diastereomeric complexes with racemic compounds through non-covalent interactions, leading to distinguishable signals in the NMR spectrum that allow for the determination of enantiomeric excess. nih.govresearchgate.net The efficacy of this compound in this capacity for various classes of analytes, such as carboxylic acids, warrants investigation.

Additionally, the compound could serve as a chiral building block in the total synthesis of complex natural products or pharmaceuticals that contain the vicinal amino alcohol motif. researchgate.netdiva-portal.orgdiva-portal.orgacs.orgnih.gov Its specific substitution pattern could simplify synthetic routes to targets that would otherwise require more elaborate steps to install the desired functionality and stereochemistry.

Addressing Challenges and Opportunities in Stereoselective Synthesis Research with this compound

The primary challenge hindering the widespread application of this compound is the lack of established, efficient, and highly stereoselective synthetic routes. Overcoming this hurdle represents the most significant opportunity, as it would unlock its potential in all the areas previously discussed.

Future research must focus on developing modular and scalable syntheses. Methodologies like the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which can construct adjacent chiral centers with high control, could be adapted for this target. researchgate.net The key challenge lies in controlling the single stereocenter while managing the reactivity of the three different functional groups.

The opportunity lies in leveraging modern synthetic tools to solve this problem. Success in developing a robust synthesis would not only make the compound readily available for research but also pave the way for creating a diverse library of derivatives. This would enable a systematic investigation of structure-activity relationships in its catalytic and material science applications, transforming this underutilized molecule into a valuable tool for chemists.

Table 3: Summary of Research Challenges and Opportunities

Research Area Key Challenge Key Opportunity
Synthesis Lack of a dedicated, high-yield, and stereoselective route. Application of modern biocatalytic and asymmetric catalytic methods to achieve an efficient and sustainable synthesis. nih.gov
Catalysis The potential of its derived ligands is completely unknown. To synthesize novel ligand families (e.g., BOX, P,N,OH) and explore their performance in a wide range of asymmetric reactions. acs.orgmdpi.com
Materials Science No known applications in materials. To pioneer its use as a chiral building block for novel CSPs, polymers, and supramolecular gels. nih.govmdpi.comrsc.org
Academic Applications The compound is not established as a standard research tool. To validate its utility as a chiral solvating agent for NMR and as a versatile synthon for natural product synthesis. nih.govdiva-portal.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.